molecular formula C12H15NO2 B8458965 Ethyl 5,6,7,8-tetrahydroquinoline-6-carboxylate

Ethyl 5,6,7,8-tetrahydroquinoline-6-carboxylate

Cat. No. B8458965
M. Wt: 205.25 g/mol
InChI Key: NSTSMYDFEWOFAM-UHFFFAOYSA-N
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Patent
US07855294B2

Procedure details

At 60° C., ethanol (250 mL) solution of 500 g of ethyl 4-cyclohexanecarboxylate is added to ethanol (2.5 L) solution of 376 mL of propargylamine and 29.2 g of sodium tetrachloroaurate(III) dihydrate, and stirred overnight with reflux. The insoluble solid substance was removed through filtration through Celite, and the solvent was evaporated off under reduced pressure. The residue was separated and purified through silica gel column chromatography (hexane/ethyl acetate=1/1) to obtain 555 g of ethyl 5,6,7,8-tetrahydroquinoline-6-carboxylate as a brown oily substance. The compound contained impurities.
Quantity
500 g
Type
reactant
Reaction Step One
Quantity
376 mL
Type
reactant
Reaction Step One
Quantity
29.2 g
Type
catalyst
Reaction Step One
Quantity
2.5 L
Type
solvent
Reaction Step One
Quantity
250 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH2:1]1[CH2:6][CH2:5][CH:4]([C:7]([O:9][CH2:10][CH3:11])=[O:8])[CH2:3][CH2:2]1.[CH2:12]([NH2:15])[C:13]#[CH:14]>O.O.[Na+].Cl[Au-](Cl)(Cl)Cl.C(O)C>[N:15]1[C:1]2[CH2:6][CH2:5][CH:4]([C:7]([O:9][CH2:10][CH3:11])=[O:8])[CH2:3][C:2]=2[CH:14]=[CH:13][CH:12]=1 |f:2.3.4.5|

Inputs

Step One
Name
Quantity
500 g
Type
reactant
Smiles
C1CCC(CC1)C(=O)OCC
Name
Quantity
376 mL
Type
reactant
Smiles
C(C#C)N
Name
Quantity
29.2 g
Type
catalyst
Smiles
O.O.[Na+].Cl[Au-](Cl)(Cl)Cl
Name
Quantity
2.5 L
Type
solvent
Smiles
C(C)O
Name
Quantity
250 mL
Type
solvent
Smiles
C(C)O

Conditions

Stirring
Type
CUSTOM
Details
stirred overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
with reflux
CUSTOM
Type
CUSTOM
Details
The insoluble solid substance was removed through filtration through Celite
CUSTOM
Type
CUSTOM
Details
the solvent was evaporated off under reduced pressure
CUSTOM
Type
CUSTOM
Details
The residue was separated
CUSTOM
Type
CUSTOM
Details
purified through silica gel column chromatography (hexane/ethyl acetate=1/1)

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
N1=CC=CC=2CC(CCC12)C(=O)OCC
Measurements
Type Value Analysis
AMOUNT: MASS 555 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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